Methyl cyanocarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

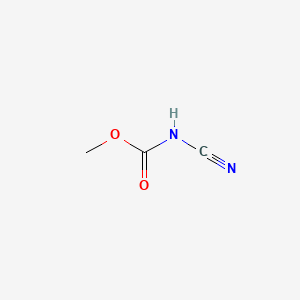

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyanocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYJMXLJNPEAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027817 | |

| Record name | Carbamic acid, cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21729-98-6 | |

| Record name | Methyl N-cyanocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21729-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-cyanocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021729986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyanocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-CYANOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT2HH0P0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Application As a Chemical Intermediate in Advanced Organic Synthesis

Synthesis of Benzimidazole-Derived Heterocycles

The most significant application of methyl cyanocarbamate is in the construction of the benzimidazole (B57391) ring system. The reaction typically involves the condensation of this compound with a substituted or unsubstituted o-phenylenediamine (B120857) (1,2-diaminobenzene). In this reaction, the diamine attacks the cyano group and the carbamate (B1207046) carbonyl group, leading to a cyclization that forms the fused imidazole (B134444) ring, resulting in a methyl 2-benzimidazolecarbamate structure. This method is a cornerstone in the production of many commercially important compounds.

This compound is a key starting material for the synthesis of Carbendazim (B180503) (methyl 2-benzimidazolecarbamate), a widely used broad-spectrum systemic fungicide. The synthesis is a direct and efficient process involving the reaction of o-phenylenediamine with this compound. google.com This condensation is typically carried out in an acidic medium, which catalyzes the cyclization. google.com An improved method involves using a two-phase solvent system (e.g., toluene (B28343) and water) and adding concentrated hydrochloric acid and the this compound solution simultaneously to the o-phenylenediamine solution. google.com This refined process can achieve high purity (>99.8%) and yields of over 97.5%. google.com

Carbendazim itself serves as the immediate precursor to another important fungicide, Benomyl. The synthesis of Benomyl is achieved by reacting the pre-formed Carbendazim with butyl isocyanate. This reaction adds the butylcarbamoyl group to one of the nitrogen atoms of the benzimidazole ring.

Reaction Scheme for Carbendazim Synthesis: o-Phenylenediamine + this compound → Carbendazim

This compound is a crucial building block in the synthesis of several anthelmintic drugs belonging to the benzimidazole class, most notably Mebendazole (B1676124) and Albendazole (B1665689).

Mebendazole Synthesis: The synthesis of Mebendazole (methyl 5-benzoyl-2-benzimidazolecarbamate) utilizes this compound as the cyclizing agent. The process involves the reaction of 3,4-diaminobenzophenone (B196073) with this compound in the presence of an acid catalyst like hydrochloric acid. carboncapturemagazine.comgoogle.com This reaction forms the benzimidazole ring, yielding the Mebendazole molecule. This method is considered an advancement over older routes that used O-methylisourea methyl formate, as it avoids the generation of large quantities of waste salts and significantly shortens the reaction time from over 16 hours to just 4-6 hours. google.comclockss.org

Albendazole Synthesis: Albendazole (methyl 5-propylthio-2-benzimidazolecarbamate) is another major anthelmintic drug synthesized using this compound. youtube.com The key step is the cyclization of 4-(propylthio)-o-phenylenediamine with this compound (or its sodium salt) in an acidic environment. youtube.comijisrt.com The 4-(propylthio)-o-phenylenediamine intermediate is prepared in a multi-step process, and its final condensation with this compound provides the core structure of Albendazole. youtube.comiugaza.edu.ps

The synthetic utility of this compound extends beyond the aforementioned blockbuster drugs to the preparation of a wide array of other substituted benzimidazolyl carbamates, which are often investigated for various biological activities. The general synthetic strategy remains the same: condensation with an appropriately substituted o-phenylenediamine derivative.

Research has demonstrated the synthesis of various analogues by reacting different diamino compounds with this compound. For instance, methyl 5(6)-(4-aminophenoxy)- and 5(6)-(2-aminophenoxy)-2-benzimidazolyl carbamates have been prepared by reacting 3,4,4'-triaminodiphenyl ether or 3,4,2'-triaminodiphenyl ether, respectively, with this compound in an aqueous solution with an excess of acetic acid. ru.nl Similarly, the synthesis of methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate (an impurity of Albendazole) is achieved by reacting 4-(methylthio)benzene-1,2-diamine (B31638) with the sodium salt of this compound. ijisrt.com

Below is a table summarizing some of the benzimidazole derivatives synthesized using this compound as a key intermediate.

| Precursor (o-phenylenediamine derivative) | Resulting Benzimidazolyl Carbamate | Common Application/Significance |

| o-Phenylenediamine | Carbendazim | Fungicide |

| 3,4-Diaminobenzophenone | Mebendazole | Anthelmintic |

| 4-(Propylthio)-o-phenylenediamine | Albendazole | Anthelmintic |

| 3,4,4'-Triaminodiphenyl ether | Methyl 5(6)-(4-aminophenoxy)-2-benzimidazolyl carbamate | Research Chemical/Helminthicidal Properties |

| 4-(Methylthio)benzene-1,2-diamine | Methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate | Albendazole-related substance |

| 4-Methyl-o-phenylenediamine | Methyl-(5-methyl-1H-benzimidazol-2-yl)carbamate | Research Chemical |

Integration into Mebendazole and Albendazole Synthetic Routes

Role in the Synthesis of Other Complex Organic Molecules

While the predominant and most extensively documented role of this compound is as a cyclizing agent for producing methyl 2-benzimidazolecarbamates, its potential as a building block is not strictly limited to this class of compounds. cfindustries.com In principle, its electrophilic centers can react with other binucleophiles besides o-phenylenediamines to form different heterocyclic systems. However, based on a comprehensive review of scientific and patent literature, its application in the synthesis of other families of complex molecules is not widely reported. The compound's primary value and industrial application remain firmly rooted in its efficient and high-yield conversion to the benzimidazole scaffold, which is a privileged structure in medicinal chemistry and agrochemistry. clockss.org

Emerging Applications of this compound Dimer in Carbon Capture Technologies

A comprehensive search of scientific and patent literature was conducted to identify emerging applications of the this compound dimer, also known as O/N-methoxycyanocarbonimidalide urea (B33335), in the field of carbon capture. The search did not yield any results describing the use of this specific compound for CO2 capture or sequestration. Current research in chemical-based carbon capture focuses on other classes of compounds, such as amines, amino acids, and other organic solvents like dimethyl carbonate.

As no information was found regarding the application of the this compound dimer in carbon capture technologies, there is consequently no available data or proposed mechanisms for its chemisorption of CO2.

This compound: A Versatile Intermediate and its Theoretical Role in Carbon Chemistry

This compound is an organonitrogen compound with significant utility in the chemical industry. Characterized by a carbamate group substituted with a cyano moiety, it serves as a crucial building block in the synthesis of various high-value chemicals. This article explores its primary application as a chemical intermediate in advanced organic synthesis and provides a comparative analysis regarding its potential, though not established, role in carbon dioxide capture.

Comparative Analysis with Established Co₂ Capture Agents

The capture of carbon dioxide (CO₂) from industrial flue gas and the atmosphere is a critical area of research aimed at mitigating climate change. ogci.comsciencespo.fr Established technologies predominantly use amine-based solvents, such as monoethanolamine (MEA), due to their efficiency in chemically absorbing CO₂. carbonclean.com

Current Research Status:

A review of current scientific literature reveals that methyl cyanocarbamate is not utilized as a chemical solvent for CO₂ capture in industrial or pilot-scale applications. There is a lack of published research directly evaluating its performance (e.g., absorption capacity, regeneration energy) against established agents like MEA, methyldiethanolamine (MDEA), or piperazine (B1678402) (PZ). Therefore, a direct comparative data analysis is not possible at this time.

Theoretical Chemical Considerations:

The reactivity of established amine-based solvents stems from the nitrogen atom's lone pair of electrons, which readily attacks the electrophilic carbon atom in CO₂ to form a carbamate (B1207046) (in the case of primary and secondary amines) or to catalyze the hydration of CO₂ to bicarbonate (in the case of tertiary amines). carbonclean.comresearchgate.net While this compound contains nitrogen atoms, their nucleophilicity is significantly diminished. The powerful electron-withdrawing effect of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups reduces the electron density on the amine nitrogen, making it a much weaker nucleophile compared to alkanolamines like MEA. This inherent electronic property makes it chemically unsuitable for the same absorption mechanism.

Alternative "Cyano" Approaches to CO₂ Capture:

While this compound is not a direct capture agent, the broader "cyano" chemical space is relevant to carbon capture in other contexts. Notably, cyanobacteria are microorganisms that naturally fix atmospheric CO₂ through photosynthesis. nih.gov Research is underway to engineer specific strains of cyanobacteria to act as "molecular factories," capturing CO₂ and using it to synthesize valuable chemical compounds, representing a biological approach to carbon capture and utilization. cyanocapture.comnih.gov This method, however, is a bioprocess and is fundamentally different from using a synthetic compound like this compound as a recyclable chemical solvent.

The table below provides a conceptual comparison based on the known mechanisms of established agents versus the inferred properties of this compound.

| Parameter | Monoethanolamine (MEA) (Established Agent) | This compound (Theoretical) |

| CO₂ Capture Mechanism | Chemical absorption via nucleophilic attack by the amine nitrogen, forming a stable carbamate. | No established mechanism. The nitrogen is not sufficiently nucleophilic for a similar reaction. |

| Absorption Capacity | High, typically around 0.5 mol CO₂ per mol of amine. | Expected to be very low to negligible under standard capture conditions. |

| Regeneration | Reversible by heating (approx. 120°C), which breaks the carbamate bond to release pure CO₂. carbonclean.com | Not applicable as significant absorption is not expected. The compound itself may decompose at elevated temperatures. |

| Primary Application | Post-combustion CO₂ capture. carbonclean.com | Intermediate in chemical synthesis. aksci.com |

This table contrasts the proven characteristics of a leading CO₂ capture agent with the theoretical and inferred properties of this compound, highlighting why it is not used for this application.

Chemical Reactivity and Mechanistic Studies of Methyl Cyanocarbamate

Fundamental Reaction Types

The chemical behavior of methyl cyanocarbamate is dictated by its functional groups, making it susceptible to several fundamental reaction types.

Nucleophilic Substitution Reactions

The cyano group (-CN) in this compound can be a target for nucleophilic substitution reactions, where it is replaced by other functional groups. The electron-withdrawing nature of the adjacent carbamate (B1207046) group can influence the reactivity of the cyano group. The sodium salt of this compound is known to be reactive in nucleophilic reactions. cymitquimica.com

Condensation Reactions

This compound readily undergoes condensation reactions, particularly with diamine substrates. These reactions are fundamental to the synthesis of various heterocyclic compounds, most notably benzimidazoles. clockss.org In these reactions, the this compound molecule provides the C2 atom of the resulting benzimidazole (B57391) ring. clockss.org The reaction typically proceeds under acidic conditions, which facilitate the cyclization process. clockss.orggoogle.com

| Reaction Type | Reactant | Conditions | Product Type |

| Nucleophilic Substitution | This compound | Basic conditions | Substituted carbamates |

| Condensation | This compound, o-phenylenediamine (B120857) | Acidic aqueous solution | Benzimidazole derivatives |

Cyclization and Ring-Closing Reactions Involving Diamine Substrates

A significant application of this compound in synthetic chemistry is its use in cyclization reactions with diamine compounds to form benzimidazole-based structures. These structures are the core of several important fungicides and anthelmintic drugs.

Condensation with o-Phenylenediamine for Carbendazim (B180503) Precursors

The condensation of this compound with o-phenylenediamine is a key step in the synthesis of carbendazim (methyl benzimidazol-2-ylcarbamate), a widely used broad-spectrum fungicide. gla.ac.ukresearchgate.net The reaction is typically carried out in an acidic aqueous solution. google.com The process involves the ring closure of the two reactants to form the benzimidazole ring system. researchgate.net To minimize the formation of colored byproducts from the oxidation of o-phenylenediamine, a reducing agent can be added to the reaction mixture. googleapis.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield (%) |

| This compound | o-Phenylenediamine | Toluene (B28343), 55-60°C, HCl (pH 4-5) | Carbendazim | >97.5 |

| This compound | o-Phenylenediamine | Acidic conditions | Carbendazim | 92.3 |

Data sourced from multiple patents describing carbendazim synthesis. google.comgoogle.comgoogle.com

Synthesis of Mebendazole (B1676124) through Cyclization Pathways

This compound is also a crucial reagent in the synthesis of mebendazole, a broad-spectrum anthelmintic drug. patsnap.com The synthesis involves the reaction of 3,4-diaminobenzophenone (B196073) with this compound. patsnap.comgoogle.com This cyclization reaction can be carried out in a solvent system of acetone (B3395972) and hydrochloric acid, followed by purification steps. patsnap.comgoogle.com This method is considered an efficient alternative to older synthetic routes. patsnap.com

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Time | Product |

| 3,4-Diaminobenzophenone | This compound | Acetone, Hydrochloric Acid | 4-6 hours | Mebendazole |

Information derived from a patented synthesis method. patsnap.comgoogle.com

Formation of Methyl 5-Methylbenzimidazole-2-carbamate

Similar to the synthesis of carbendazim, methyl 5-methylbenzimidazole-2-carbamate is synthesized through the condensation of this compound with 4-methyl-o-phenylenediamine. google.com This reaction also proceeds under acidic catalysis. The process involves a three-step synthesis: cyanamide (B42294) reaction to form a this compound salt, acidification to yield this compound, and finally, the ring-closing condensation reaction. google.com The pH of the reaction is controlled to be between 3 and 4. google.com

| Reactant 1 | Reactant 2 | Catalyst | pH | Product |

| This compound | 4-Methyl-o-phenylenediamine | Acid (e.g., HCl) | 3-4 | Methyl 5-methylbenzimidazole-2-carbamate |

Based on a patented preparation method. google.com

Reactions with Substituted Diaminodiphenyl Ethers for Benzimidazolyl Carbamates

The reaction of this compound with substituted diaminodiphenyl ethers is a key step in the synthesis of certain benzimidazolyl carbamates. A notable example is the preparation of di[methoxy(ethoxy)carbonylamino-1H-benzimidazol-5-yl] ethers. This synthesis involves the initial reaction of methyl or ethyl chloroformate with sodium cyanamide to produce methyl or ethyl cyanocarbamate. Subsequently, the resulting cyanocarbamate is reacted with 4-(3,4-diaminophenoxy)-1,2-phenylenediamine in an acidic solution to yield the final benzimidazolyl carbamate product. researchgate.net

While direct reactions with substituted diaminodiphenyl ethers are specifically documented, the broader reactivity of this compound in forming benzimidazole rings is well-established. For instance, it reacts with o-phenylenediamine in the presence of an acid to produce methyl 2-benzimidazolylcarbamate. clockss.orggoogle.com This type of cyclocondensation reaction is fundamental in the synthesis of various anthelmintic drugs. gla.ac.uk For example, mebendazole is synthesized through the reaction of 3,4-diaminobenzophenone with this compound in acetone and hydrochloric acid. google.com Similarly, fenbendazole (B1672488) synthesis can involve the cyclization of a substituted o-phenylenediamine with a cyclizing agent like this compound. lookchem.com

The general mechanism for these reactions involves the cyclocondensation of an o-phenylenediamine derivative with this compound. clockss.org The reaction conditions, such as the use of an acidic medium, are crucial for facilitating the ring closure to form the benzimidazole structure. clockss.orggoogle.com

Dimerization and Self-Assembly Processes of this compound

Characterization of Dimeric Structures

This compound can form dimeric structures, which consist of two monomers of methyl N-cyanocarbamate (C₃H₄N₂O₂) linked together. vulcanchem.com The formation of these dimers is often observed in the solid state and can be characterized using various analytical techniques. While specific crystallographic data for this compound dimers is not extensively detailed in the provided search results, the phenomenon of dimerization is noted. vulcanchem.comresearchgate.net Theoretical calculations have suggested that the dimerization process is a stepwise event with significant exothermicity. researchgate.net In related nitrile-containing compounds, the formation of inversion dimers in the crystal lattice is a common packing feature. nih.gov

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is a critical consideration, particularly in its synthesis and industrial application. acs.orgacs.org The manufacturing process, which involves the reaction of methyl chloroformate with an aqueous cyanamide solution, has been identified as having a significant process safety risk due to the potential for a large exotherm and gas release. acs.orgacs.org

Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of this compound and its derivatives. vulcanchem.comerpublication.orgresearchgate.net TGA studies on the this compound dimer indicate a two-stage decomposition process. vulcanchem.com Calorimetry and gas quantitation have been employed to evaluate the thermal and pressure behavior of the this compound synthesis process, helping to understand and mitigate potential hazards. acs.org

Stability studies are essential to assess the degradation kinetics and pathways of this compound under various conditions. The compound's sodium salt is noted to be stable, while the free compound can be unstable under certain conditions. chemicea.com For instance, in an acidic solution, this compound can decompose. google.com The synthesis of related compounds like carbendazim from this compound involves carefully controlled conditions to minimize decomposition and improve yield. google.com The inherent instability of cyanamide, a precursor, also necessitates thorough safety testing to ensure safe handling during production. acs.org

Below is a table summarizing key properties and data related to this compound:

| Property | Value/Information | Source(s) |

| Molecular Formula | C₃H₄N₂O₂ | nih.gov |

| Molecular Weight | 100.08 g/mol | nih.gov |

| CAS Number | 21729-98-6 | nih.govchemicalbook.com |

| Boiling Point | 172.4°C | |

| Density | 1.195 g/cm³ | |

| Flash Point | 58.1°C | |

| Synonyms | methyl n-cyanocarbamate, carbomethoxycyanamide | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Methyl Cyanocarbamate and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of methyl cyanocarbamate.

The proton NMR spectrum of this compound is relatively simple, reflecting the small number of distinct proton environments in the molecule. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum displays two key signals. A singlet, integrating to three protons, appears at approximately δ 3.85 ppm. This signal is assigned to the chemically equivalent protons of the methyl ester group (-OCH₃). Additionally, a broad singlet is observed further downfield, typically in the range of δ 6.2–6.5 ppm, which corresponds to the single proton of the amine (NH) group. The broadness of the NH peak is characteristic and can be attributed to factors such as quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| ~3.85 | Singlet | 3H | -OCH₃ | |

| ~6.2-6.5 | Broad Singlet | 1H | -NH |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Three distinct signals are typically observed in CDCl₃. The carbonyl carbon (C=O) of the carbamate (B1207046) group is the most deshielded, appearing at approximately δ 168.5 ppm. The carbon of the nitrile group (-C≡N) resonates at around δ 116.4 ppm. The methoxy (B1213986) carbon (-OCH₃) gives a signal at approximately δ 54.2 ppm.

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~168.5 | C=O (Carbamate) | |

| ~116.4 | -C≡N (Nitrile) | |

| ~54.2 | -OCH₃ |

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for confirming the connectivity between atoms, which is particularly useful for more complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a direct correlation between the methyl protons at ~3.85 ppm and the methyl carbon at ~54.2 ppm, confirming the C-H bond of the methoxy group.

Correlation Spectroscopy (COSY): For the parent this compound, a COSY spectrum would not show any cross-peaks, as there are no vicinal protons to establish H-H coupling. However, for derivatives with more complex alkyl or aryl groups, COSY is invaluable for tracing out proton-proton coupling networks. researchgate.net

¹³C NMR Spectral Interpretation

Infrared Spectroscopy (IR) for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its two primary functional groups.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band appears in the region of 2260–2240 cm⁻¹. spectroscopyonline.com For this compound specifically, this stretch is reported at approximately 2250 cm⁻¹. This frequency is characteristic of the C≡N triple bond stretch in saturated nitriles. spectroscopyonline.com

Carbamate Group (-O-(C=O)-NH-): This group gives rise to several distinct bands:

A very strong and sharp absorption for the carbonyl (C=O) stretch is observed around 1740 cm⁻¹.

The N-H stretching vibration typically appears as a moderate band in the region of 3400-3300 cm⁻¹. s-a-s.org

Strong C-O stretching vibrations from the ester part of the carbamate are found in the 1250 cm⁻¹ to 1050 cm⁻¹ range.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|---|

| ~3400-3300 | Moderate | N-H Stretch | Carbamate | s-a-s.org |

| ~2250 | Medium | C≡N Stretch | Nitrile | |

| ~1740 | Strong, Sharp | C=O Stretch | Carbamate | |

| ~1250 & ~1050 | Strong | C-O Stretch | Carbamate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a calculated molecular weight of 100.08 g/mol . nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) is readily observed as the base peak at a mass-to-charge ratio (m/z) of 101.03. A sodium adduct ([M+Na]⁺) is also commonly detected at m/z 123.02.

Under conditions that induce fragmentation, characteristic daughter ions are formed. Notable fragments include:

m/z 83.02: This ion corresponds to the loss of a water molecule (H₂O) from the protonated parent ion ([M+H]⁺).

m/z 59.01: This significant fragment represents the methoxycarbonyl ion ([O=C=OCH₃]⁺), resulting from the cleavage of the N-C bond. This is a common fragmentation pathway for methyl esters. docbrown.info

| m/z | Ion | Interpretation | Reference |

|---|---|---|---|

| 100.08 | [M] | Molecular Weight | nih.gov |

| 101.03 | [M+H]⁺ | Protonated Molecular Ion (Base Peak) | |

| 123.02 | [M+Na]⁺ | Sodium Adduct | |

| 83.02 | [M+H - H₂O]⁺ | Loss of Water | |

| 59.01 | [CH₃OCO]⁺ | Methoxycarbonyl Fragment |

X-ray Crystallography for Solid-State Molecular Architecture and Packing Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions that define the crystal packing. However, a review of publicly available scientific literature and crystallographic databases indicates that there are no published single-crystal X-ray diffraction data for the parent compound, this compound. Structural characterizations for this compound are therefore predominantly derived from spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with computational modeling.

While data for the monomer is unavailable, research on related compounds provides insight into the structural behavior of the carbamate functional group. For instance, studies on mebendazole (B1676124), a benzimidazole-carbamate derivative synthesized from this compound, have utilized X-ray diffraction to characterize its polymorphic forms, revealing how the molecular conformation and hydrogen-bonding networks influence its solid-state properties. google.comgoogle.com The analysis of such derivatives underscores the importance of crystallographic studies in understanding how the core structure of this compound is integrated into larger, more complex molecules. The dimer of this compound has also been noted, although detailed crystallographic studies are not widely reported. vulcanchem.com

Methodological Frameworks for Resolving Spectroscopic Data Contradictions

Spectroscopic analysis, while powerful, can sometimes yield ambiguous or conflicting data. Unexpected shifts in NMR spectra or unforeseen bands in IR spectra can arise from a variety of factors. Establishing a robust methodological framework is essential for accurately interpreting such data and resolving contradictions.

Reproducibility and Cross-Validation Protocols

To ensure the validity of spectroscopic findings, rigorous reproducibility and cross-validation protocols are indispensable. These measures help to distinguish genuine molecular phenomena from experimental artifacts.

Key protocols include:

Reproducibility Checks: The most fundamental step is to repeat the spectroscopic measurements under identical conditions, including sample preparation, solvent, temperature, and instrument parameters. Consistent results across multiple runs confirm the reliability of the observed data.

Cross-Validation with Complementary Techniques: Data from one spectroscopic method should be corroborated with other analytical techniques. For example, High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and elemental composition, validating the identity of the compound being analyzed by NMR or IR.

Computational Modeling: Theoretical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties. scirp.org Comparing experimentally obtained NMR chemical shifts or IR vibrational frequencies with values predicted from DFT calculations (e.g., using the B3LYP/6-31G* basis set) can help to validate spectral assignments and resolve ambiguities.

Analog Comparison: Cross-validating the spectral data of this compound with those of structurally similar compounds, such as ethyl cyanocarbamate or other carbamate derivatives, can help identify characteristic peaks and understand the electronic effects of different substituents.

Table 1: Protocols for Spectroscopic Data Validation

| Protocol | Description | Purpose |

|---|---|---|

| Reproducibility Checks | Repeating experiments under identical conditions. | Confirms the reliability and consistency of spectral data. |

| Mass Spectrometry (MS) | Using techniques like HRMS to verify molecular weight. | Provides orthogonal data to confirm the molecular formula. |

| Computational Chemistry | Using DFT to predict NMR and IR spectra. | Validates experimental assignments and helps interpret complex spectra. |

| Analog Comparison | Comparing spectra with known, structurally similar compounds. | Helps in assigning functional group signals and identifying anomalies. |

Impact of Impurities, Tautomerism, and Solvent Interactions

Contradictions in spectroscopic data for this compound can often be traced back to three primary sources: the presence of impurities, the existence of tautomers, and interactions with the solvent.

Impurities: The presence of impurities, such as unreacted starting materials (e.g., cyanamide (B42294), methyl chloroformate) or byproducts from synthesis, is a common source of extraneous peaks in spectra. e-journals.in For example, the synthesis of albendazole (B1665689) from this compound can introduce several process-related impurities that must be identified and characterized. e-journals.in Rigorous purification of the sample, through methods like recrystallization or column chromatography, is crucial. Comparing high-resolution mass spectrometry data against theoretical values can also help detect byproducts.

Tautomerism: Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly complicate spectroscopic analysis. For molecules containing both cyano and carbamate groups, prototropic tautomerism is a possibility, which can result in multiple species coexisting in solution and giving rise to a complex mixture of signals. researchgate.net This phenomenon is well-documented in related benzimidazole (B57391) derivatives, where the position of a proton on the imidazole (B134444) ring can shift, leading to an equilibrium that is often too fast to be resolved by NMR at room temperature. thieme-connect.de

Solvent Interactions: The choice of solvent can have a profound impact on spectroscopic data. Solvent molecules can interact with the analyte through hydrogen bonding or dipole-dipole interactions, leading to shifts in NMR signals or changes in the vibrational frequencies of functional groups in IR spectra. For instance, the tautomeric equilibrium of some related heterocyclic compounds is known to be highly dependent on solvent polarity. thieme-connect.de Performing spectroscopic analyses in a range of solvents with different properties (e.g., deuterated chloroform vs. DMSO-d6) can help identify and understand these solvent-induced effects.

Table 2: Factors Causing Spectroscopic Contradictions

| Factor | Description | Resolution Strategy |

|---|---|---|

| Impurities | Contaminants from synthesis or degradation. e-journals.in | Re-purification (e.g., recrystallization, chromatography) and analysis with HRMS. |

| Tautomerism | Equilibrium between structural isomers. researchgate.net | Variable-temperature NMR studies and comparison with model compounds. |

| Solvent Interactions | Analyte-solvent interactions affecting spectral properties. thieme-connect.de | Conducting measurements in various deuterated solvents to identify induced shifts. |

Computational Chemistry and Theoretical Investigations of Methyl Cyanocarbamate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like methyl cyanocarbamate. These methods allow for the detailed analysis of electronic structure and the prediction of various molecular parameters.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study this compound and its derivatives. DFT calculations can provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity. For instance, DFT has been used to analyze the electronic properties of analogous systems, revealing insights into their reaction mechanisms. vulcanchem.com These computational approaches are instrumental in predicting nucleophilic and electrophilic sites within the molecule, guiding the understanding of its chemical behavior.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which explains chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researcher.life

Computational methods, particularly DFT, are employed to calculate the HOMO and LUMO energies of this compound. These calculations help in predicting the most probable sites for nucleophilic and electrophilic attacks. A smaller HOMO-LUMO gap generally suggests higher reactivity. For example, in the study of related compounds, the HOMO-LUMO gap was used to assess reactivity and stability. materialsciencejournal.org

| Orbital | Gas Phase Energy (eV) | DMSO Solvent Energy (eV) |

|---|---|---|

| HOMO | -6.32 | -6.41 |

| LUMO | -2.58 | -2.52 |

| Energy Gap (ΔE) | 3.74 | 3.89 |

This table presents data for a related ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate compound, illustrating the type of data generated through DFT calculations. The study showed that the HOMO-LUMO energy gap increased in the presence of a solvent (DMSO), suggesting a decrease in reactivity. materialsciencejournal.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers the ability to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for validating experimental data and resolving ambiguities in spectral assignments. For instance, if experimental NMR or IR spectra show unexpected peaks, it could be due to impurities, tautomerism, or solvent interactions. Comparing experimental data with computationally predicted spectra can help in identifying the source of these discrepancies. DFT calculations are a common method for predicting NMR chemical shifts.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient intermediates, and the determination of the energetic feasibility of different mechanistic routes.

Transition State Analysis and Reaction Pathways

For example, in the synthesis of fungicides like carbendazim (B180503) from this compound, computational modeling can be used to explore the reaction pathway. gla.ac.uk The reaction involves the condensation of this compound with o-phenylenediamine (B120857) under acidic conditions. DFT calculations on analogous systems have been shown to reveal a two-step reaction mechanism and can help in understanding the role of catalysts and reaction conditions. vulcanchem.com

Energetic Profiles of Key Synthetic Steps

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic profile, or reaction coordinate diagram, for a chemical process. This profile provides a quantitative understanding of the thermodynamics and kinetics of each step in a reaction sequence.

A study on the synthesis of methyl-N-cyanocarbamate highlighted the importance of understanding the thermal and pressure behavior of the process, which involves the reaction of methyl chloroformate with an aqueous cyanamide (B42294) solution. acs.org Calorimetry and gas quantitation were used to evaluate the process, and such experimental data can be complemented by computational modeling to provide a more complete picture of the reaction's energetic landscape. acs.org For instance, in the formation of other complex molecules, theoretical calculations have been used to show that dimerization steps can be highly exothermic, with the rate-determining step being the formation of a carbon-carbon bond. researchgate.net

| Compound | Extrapolated Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (J/g) | Apparent Activation Energy (kJ/mol) |

|---|---|---|---|---|

| BAFF | 290.2 | 313.4 | -2174 | 115.7 |

| BNFF | 265.8 | 305.0 | -2351 | 131.7 |

This table presents thermochemical data for the decomposition of 3,4-bis(4-aminofurazano-3-yl) furoxan (BAFF) and 3,4-bis(4-nitrofurazano-3-yl) furoxan (BNFF), showcasing the types of energetic parameters that can be determined and are relevant to understanding reaction hazards. researchgate.net

Computational chemistry and theoretical investigations provide a powerful lens through which to examine the fundamental properties and reactivity of this compound. From elucidating its electronic structure using Density Functional Theory to mapping out complex reaction mechanisms, these computational tools offer insights that are highly complementary to experimental studies. The continued application of these methods will undoubtedly play a crucial role in the rational design of new synthetic routes and the development of novel applications for this versatile chemical intermediate.

Prediction of Molecular Interactions and Reactivity Sites

Computational chemistry provides powerful tools for predicting how this compound will interact with other molecules and for identifying the most likely sites for chemical reactions. Methods such as Density Functional Theory (DFT) are employed to calculate electronic properties and map out the distribution of charge on the molecule's surface. These calculations help in understanding its behavior in chemical synthesis and biological systems.

One of the primary applications of these computational methods is the prediction of nucleophilic and electrophilic sites. This is achieved by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions that are rich in electrons and likely to act as nucleophiles (electron donors), while the LUMO points to electron-deficient regions that are susceptible to electrophilic attack (electron acceptors). For this compound, the nitrogen of the cyano group and the oxygen of the carbonyl group are predicted to be key sites for electrophilic attack, whereas the amine proton is a primary site for nucleophilic interaction.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. Such maps for this compound reveal negative potential around the carbonyl oxygen and cyano nitrogen, confirming them as sites for electrophilic interaction. A positive potential is typically located around the amine hydrogen, marking it as a site for nucleophilic attack.

Docking studies, a computational technique, can model the interactions between this compound and biological targets like enzymes. This is particularly relevant as its structural motifs are found in various pharmacologically active compounds. These simulations help predict the binding affinity and orientation of the molecule within a protein's active site, guiding the development of new drugs.

Table 1: Computed Physicochemical Properties for Predicting Molecular Interactions

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 62.12 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. chemscene.com |

| Hydrogen Bond Donors | 1 | The amine group (N-H) can donate a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, amine nitrogen, and cyano nitrogen can accept hydrogen bonds. chemscene.com |

| Rotatable Bonds | 0 | Indicates a rigid molecular structure. chemscene.com |

Table 2: Predicted Reactive Sites from Computational Analysis

| Site | Type | Rationale from Computational Models |

| Carbonyl Oxygen (-C=O) | Nucleophilic / H-Bond Acceptor | High electron density shown in MEP maps; a primary site for interaction with electrophiles or hydrogen bond donors. |

| Cyano Nitrogen (-C≡N) | Nucleophilic / H-Bond Acceptor | High electron density indicated by orbital analysis and MEP maps. |

| Amine Hydrogen (-NH-) | Electrophilic / H-Bond Donor | Positive electrostatic potential; susceptible to attack by nucleophiles. |

| Carbonyl Carbon (-C=O) | Electrophilic | Lower-lying LUMO contribution; a site for nucleophilic attack, leading to reactions like condensation. |

Kinetic and Thermodynamic Aspects from Computational Simulations

Computational simulations are crucial for understanding the kinetic and thermodynamic feasibility of reactions involving this compound. These studies provide insights into reaction mechanisms, transition states, and the energy changes that occur during a chemical transformation, which is vital for process safety and optimization. acs.org

A significant area of investigation is the synthesis of fungicides like carbendazim, which involves the condensation reaction of this compound with o-phenylenediamine in acidic conditions. Computational methods can model the entire reaction pathway, calculating the Gibbs free energy (ΔG) to determine the spontaneity and feasibility of the reaction. By mapping the potential energy surface, researchers can identify the energy barriers (activation energy) for each step, which governs the reaction kinetics.

Thermal stability is a critical thermodynamic property, especially for industrial production. The manufacturing process, which involves reacting methyl chloroformate with aqueous cyanamide, can pose significant safety risks. acs.org Calorimetry studies, often complemented by kinetic modeling, are used to evaluate the thermal and pressure behavior of the reaction. acs.org Computational models can simulate "what if" scenarios, such as a failure in temperature control, to predict the adiabatic temperature rise (ΔTad) and the potential for a runaway reaction leading to over-pressurization of the reactor. acs.orgacs.org For example, a process deviation during the preparation of methyl-N-cyanocarbamate was identified through evaluation, revealing that a single maloperation could trigger a large exotherm and significant gas release. acs.org

Molecular Dynamics (MD) simulations can be used to study the compound's conformational stability and the effects of solvents on reaction pathways. These simulations track the motions of atoms over time, providing a dynamic view of how the molecule behaves in different environments and how it approaches other reactants, which is essential for a complete understanding of reaction kinetics.

Table 3: Thermodynamic and Kinetic Parameters from Process Safety Evaluations

| Parameter | Context | Significance |

| Heat of Reaction (ΔH) | Synthesis of this compound | A large exothermic value indicates significant heat release, requiring careful temperature control to prevent runaway reactions. acs.org |

| Adiabatic Temperature Rise (ΔTad) | Process Malfunction Scenario | Predicts the maximum temperature increase in case of cooling failure; a high value indicates a high thermal risk. acs.org |

| Gas Evolution | Synthesis and Decomposition | Quantifies the amount of gas released, which is critical for designing safe reactor systems that can handle potential over-pressurization. acs.org |

| Activation Energy (Ea) | Key Reaction Steps | A higher activation energy implies slower reaction kinetics, which can be influenced by catalysts or reaction conditions. |

Derivatization and Structural Modification Studies

Synthesis of Novel Methyl Cyanocarbamate Derivatives

The chemical reactivity of this compound, characterized by its cyano and carbamate (B1207046) functional groups, makes it an important intermediate for synthesizing more complex molecules. A primary synthetic route involves the condensation reaction of this compound with ortho-diamino aromatic compounds. This cyclization reaction is a cornerstone for producing the benzimidazole (B57391) ring system, a core structure in many fungicides and anthelmintic drugs. clockss.org

Key examples of this strategy include:

Carbendazim (B180503) and Benomyl: this compound reacts with o-phenylenediamine (B120857) in an acidic medium to form carbendazim, a widely used broad-spectrum fungicide. Benomyl is another fungicide derived from this core structure. The reaction involves the initial formation of an intermediate which then undergoes intramolecular cyclization.

Mebendazole (B1676124): This anthelmintic drug is synthesized by reacting this compound with 3,4-diaminobenzophenone (B196073). google.com The process involves a cyclization reaction in an acetone (B3395972) and hydrochloric acid medium, followed by purification steps. google.com

Albendazole (B1665689): The synthesis of albendazole, another important anthelmintic, is achieved by reacting this compound with 4-(propylthio)-o-phenylenediamine. chemicalbook.com This reaction is typically carried out in a mixture of acetone and water with hydrochloric acid. chemicalbook.com

Di-benzimidazolyl Ethers: More complex structures have been created using similar principles. For instance, reacting methyl or ethyl cyanocarbamate with 4-(3,4-diaminophenoxy)-1,2-phenylenediamine in an acidic solution yields di[methoxy(ethoxy)carbonylamino-1H-benzimidazol-5-yl] ethers. researchgate.net

Beyond cyclization, other derivatizations are explored. For example, N-alkylation of the carbamate nitrogen has been investigated. A method for synthesizing N-methyl cyanoethyl carbamate involves the reaction of ethyl cyanocarbamate with a methylating agent like dimethyl carbonate, which is considered a safer alternative to traditional reagents like dimethyl sulfate. google.com

| Derivative | Key Reactants | Reaction Type | Application | Reference(s) |

| Carbendazim | This compound, o-Phenylenediamine | Condensation/Cyclization | Fungicide | |

| Mebendazole | This compound, 3,4-Diaminobenzophenone | Condensation/Cyclization | Anthelmintic | google.com |

| Albendazole | This compound, 4-(Propylthio)-o-phenylenediamine | Condensation/Cyclization | Anthelmintic | chemicalbook.com |

| N-methyl cyanoethyl carbamate | Ethyl cyanocarbamate, Dimethyl carbonate | N-Alkylation | Chemical Intermediate | google.com |

| Di[methoxycarbonylamino-1H-benzimidazol-5-yl] ether | This compound, 4-(3,4-Diaminophenoxy)-1,2-phenylenediamine | Condensation/Cyclization | Complex Heterocycle Synthesis | researchgate.net |

Structure-Reactivity Relationship Investigations of Modified Analogues

Understanding how structural modifications to this compound analogues influence their chemical reactivity and biological activity is crucial for designing new and improved compounds. These investigations often involve synthesizing a series of related compounds and comparing their properties.

A key area of investigation is the effect of substituents on biological potency and metabolic stability. In a study on benzohomoadamantane-based urea (B33335) derivatives, which act as soluble epoxide hydrolase (sEH) inhibitors, replacing a methyl group at the C-9 position with halogen atoms significantly impacted both inhibitory activity (IC₅₀) and microsomal stability. acs.org As shown in the table below, chlorinated compounds exhibited enhanced stability in both human and mouse microsomes compared to their methyl counterparts, a desirable property for drug candidates. acs.org However, introducing a polar hydroxy group at the same position led to a dramatic decrease in inhibitory potency, likely due to unfavorable interactions within the hydrophobic active site of the enzyme. acs.org

| Compound Base Structure | R (Substituent) | IC₅₀ (nM, human sEH) | Microsomal Stability (% remaining) | Reference(s) |

| Benzohomoadamantane Urea | -CH₃ | 1.3 | 2 (human), 1 (mouse) | acs.org |

| Benzohomoadamantane Urea | -Cl | 1.6 | 82 (human), 67 (mouse) | acs.org |

| Benzohomoadamantane Urea | -Br | 1.4 | 55 (human), 35 (mouse) | acs.org |

| Benzohomoadamantane Urea | -OH | 207 | Not Determined | acs.org |

The stereochemistry of the molecule is another critical factor. For certain carbamate derivatives, different enantiomers can exhibit entirely different biological activities. For example, the (S)-enantiomer of one particular carbamate derivative acts as an acetyl-CoA carboxylase 2 (ACC2) inhibitor, while the (R)-enantiomer activates PPAR-α, demonstrating that the spatial arrangement of atoms can lead to interaction with completely different biological targets. The cyanomethyl group itself is often noted for enhancing pharmacological specificity and potentially improving metabolic stability.

Strategies for Introducing Structural Diversity

To efficiently explore the chemical space around the this compound scaffold, chemists employ various strategies to introduce structural diversity. These methods allow for the creation of libraries of related compounds for screening and optimization.

One powerful strategy is the use of multicomponent reactions (MCRs) . These reactions combine three or more starting materials in a single step to form a complex product, incorporating elements from all reactants. For instance, derivatives such as o-formyl methylcarbamates can be used in a cascade imine/cyclization/aza-Henry reaction sequence to produce a wide variety of structurally diverse 3,4-dihydroquinazolinones. rsc.org This approach allows for the introduction of multiple points of diversity in a single, efficient operation. rsc.org

Another advanced approach involves cascade or domino reactions . These processes involve a series of intramolecular reactions that are triggered by a single event, rapidly building molecular complexity from a simpler starting material. While not directly starting from this compound, a related strategy uses O-carbonate-protected cyanohydrins, which are structurally similar. Anions of these compounds can participate in conjugate additions that trigger a subsequent transfer of the alkoxycarbonyl group, leading to the formation of complex tricarbonyl compounds in one pot. nih.gov These products can then be elaborated into various bicyclic and tricyclic systems. nih.gov

A more direct strategy involves the functional group transformation of derivatives. For example, carbamate derivatives containing nitro or cyano groups on an aromatic ring can be synthesized and subsequently reduced. The hydrogenation of a cyano or nitro group to an amine provides a new reactive handle on the molecule. nih.gov This newly formed amino group can then be used in a variety of subsequent reactions, such as amide bond formation or further cyclizations, to introduce new structural elements. nih.gov

| Strategy | Description | Example Application | Reference(s) |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules efficiently. | Synthesis of 3,4-dihydroquinazolinones from o-formyl methylcarbamates. | rsc.org, |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event to rapidly increase molecular complexity. | Formation of tricarbonyl compounds from O-carbonate-protected cyanohydrins. | nih.gov |

| Functional Group Transformation | Converting one functional group into another to enable further derivatization. | Hydrogenation of a nitro or cyano group to an amine for subsequent reactions. | nih.gov |

Future Directions and Research Opportunities

Exploration of Unexplored Synthetic Routes for Enhanced Efficiency

The predominant industrial synthesis of methyl cyanocarbamate involves the reaction of methyl chloroformate with cyanamide (B42294). Although widely adopted, this method has prompted research into alternative pathways to improve yield, reduce costs, and simplify procedures.

One area of exploration is the development of one-pot syntheses. For instance, a method for producing mebendazole (B1676124) uses 3,4-diaminobenzophenone (B196073) and this compound as starting materials, avoiding the generation of large amounts of waste salts associated with other methods. google.com This approach also boasts a significantly shorter cyclization time of 4-6 hours. google.com

Further research into alternative reagents and reaction conditions is ongoing. A patented process for synthesizing carbendazim (B180503) highlights improvements to the traditional condensation reaction for preparing this compound by using a lower reaction temperature to reduce the decomposition of methyl chloroformate, thereby improving raw material availability and reducing costs. google.com

Future synthetic strategies could focus on:

Alternative Cyanide Sources: Investigating less hazardous and more efficient cyanide-donating reagents to replace cyanamide.

Flow Chemistry: Implementing continuous-flow reactors could offer better control over reaction parameters, improve safety, and potentially increase yield. researchgate.net

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the formation of this compound could lead to highly selective and environmentally friendly processes.

Development of Novel Catalytic Systems for this compound Reactions

Catalysis plays a crucial role in the reactions involving this compound, particularly in the synthesis of downstream products like benzimidazoles. The development of more efficient and selective catalysts is a key area of research.

Current methods for synthesizing benzimidazoles from this compound often rely on acid catalysis. thieme-connect.de For example, the synthesis of mebendazole involves the reaction of 3,4-diaminobenzophenone with this compound in the presence of hydrochloric acid. google.com Similarly, the production of albendazole (B1665689) involves the reaction of 4-(propylthio)-o-phenylenediamine with this compound under acidic conditions. chemicalbook.com

The development of novel catalytic systems could lead to milder reaction conditions, higher yields, and improved selectivity. Areas for future research include:

Heterogeneous Catalysts: Designing solid-supported catalysts could simplify catalyst recovery and reuse, making the process more economical and sustainable. The use of a water-dispersible, magnetically recyclable palladium catalyst has shown promise in C-C cross-coupling reactions, suggesting potential for similar applications in this compound chemistry. acs.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as benzyltrimethylammonium (B79724) chloride, has been shown to be effective in the cyanamide process, allowing for milder reaction conditions and reducing the amount of sodium hydroxide (B78521) needed. google.com Further exploration of different phase-transfer catalysts could lead to even greater improvements.

Organocatalysis: Investigating the use of small organic molecules as catalysts could provide a metal-free alternative for this compound reactions, reducing the risk of metal contamination in the final product.

A comparison of traditional and potential future catalytic approaches is presented in the table below.

| Catalyst Type | Traditional Examples | Potential Future Directions | Advantages of Future Directions |

| Acid Catalysis | Hydrochloric acid, Acetic acid google.com | Solid acid catalysts (e.g., zeolites, ion-exchange resins) | Easier separation, reusability, reduced corrosion. |

| Metal Catalysis | Palladium (in related chemistries) acs.org | Nanoparticle catalysts, single-atom catalysts | Higher activity, improved selectivity, lower catalyst loading. |

| Phase-Transfer | Benzyltrimethylammonium chloride google.com | Novel quaternary ammonium (B1175870) and phosphonium (B103445) salts | Enhanced reaction rates, milder conditions, applicability to multiphase systems. |

| Biocatalysis | Not widely used | Immobilized enzymes | High selectivity, mild reaction conditions, environmentally benign. |

Potential for Applications in Advanced Materials Science

While the primary application of this compound is as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its chemical structure suggests potential for use in the development of advanced materials. gla.ac.uk The presence of both a carbamate (B1207046) and a cyano group provides multiple reactive sites for polymerization and modification.

Potential applications in materials science include:

Polymer Synthesis: this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The carbamate group can participate in the formation of polyurethanes, while the cyano group can be involved in various polymerization reactions or be converted to other functional groups.

Hydrogel Formation: The ability of the carbamate group to form hydrogen bonds could be exploited in the design of self-healing hydrogels or other supramolecular materials. Research into hydrogels has shown the importance of functional groups capable of forming strong intermolecular interactions. acs.org

Functional Coatings: The reactivity of this compound could be utilized to modify surfaces and create functional coatings with specific properties, such as improved adhesion, scratch resistance, or biocompatibility.

The exploration of these applications is still in its early stages, but the unique combination of functional groups in this compound makes it a promising candidate for future research in materials science.

Integration of Green Chemistry Principles in Production and Utilization

Key areas for the integration of green chemistry principles include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product. The aforementioned one-pot synthesis of mebendazole is an example of a process with improved atom economy. google.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents. A patent for the synthesis of carbendazim describes a process using a toluene (B28343) and water two-phase solvent system to improve product appearance and purity. google.com

Waste Reduction: Designing processes that minimize the generation of waste products. The synthesis of mebendazole from this compound avoids the production of large quantities of waste salts. patsnap.com Additionally, innovations like countercurrent washing can reduce methanol (B129727) consumption by 30% in the purification process.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption. The use of efficient catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures. researchgate.net

Use of Renewable Feedstocks: While not yet a primary focus for this compound itself, future research could explore the possibility of deriving starting materials from renewable resources.

A summary of green chemistry approaches and their potential impact is provided in the table below.

| Green Chemistry Principle | Current Practices/Research | Potential Future Developments |

| Atom Economy | One-pot synthesis of mebendazole google.com | Catalytic routes that minimize byproducts. |

| Safer Solvents | Use of toluene-water systems google.com | Supercritical fluids, ionic liquids, or solvent-free conditions. |

| Waste Reduction | Avoidance of large waste salt generation patsnap.com | Closed-loop processes with in-situ byproduct recycling. |

| Energy Efficiency | Lower reaction temperatures in carbendazim synthesis google.com | Microwave-assisted synthesis, continuous-flow reactors. researchgate.net |

| Renewable Feedstocks | Currently reliant on petrochemical sources. | Synthesis from bio-derived cyanamide or methanol. |

By focusing on these areas, the chemical industry can move towards a more sustainable and environmentally responsible production and utilization of this compound.

Q & A

Q. Methodological Approach :

- Density : Measured via pycnometry or gas displacement.

- Boiling point : Determined using differential scanning calorimetry (DSC) or distillation under controlled pressure.

- LogP : Assessed via shake-flask method combined with HPLC.

- Refractive index : Obtained via refractometry.

- Vapor pressure : Measured using static or dynamic vapor pressure apparatus.

Reporting Standards : Ensure alignment with guidelines for chemical documentation, including reagent purity, instrument calibration, and environmental conditions during measurements .

Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

This compound is synthesized via nucleophilic substitution or carbamate formation. A notable method involves reacting cyanamide with methyl chloroformate under acidic conditions .

Q. Optimization Strategies :

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus ethereal solvents (e.g., THF) for yield improvement.

- Temperature control : Conduct kinetic studies at 25–80°C to identify optimal ranges.

- Stoichiometry : Vary molar ratios of reactants (1:1 to 1:1.2) to minimize side products.

Validation : Characterize products via NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. Report yields, purity, and side reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting spectral data (e.g., unexpected peaks in NMR or IR) often arise from impurities, tautomerism, or solvent interactions.

Q. Methodological Framework :

Reproducibility Checks : Repeat experiments under identical conditions.

Cross-Validation :

- Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation).

- Compare computational predictions (DFT calculations for NMR chemical shifts) with experimental data.

Sample Purity : Re-purify via recrystallization or column chromatography and re-analyze.

Solvent Effects : Test spectra in deuterated vs. non-deuterated solvents to identify solvent-induced shifts.

Documentation : Clearly annotate anomalies in datasets and provide rationale for proposed resolutions .

Advanced: What experimental design principles should guide stability studies of this compound under varying environmental conditions?

Stability studies assess degradation kinetics and pathways under factors like temperature, humidity, and pH.

Q. Design Considerations :

- Stress Testing : Expose samples to accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

- Analytical Endpoints : Monitor degradation via HPLC (for purity), TGA (thermal stability), and UV-Vis (chromophore integrity).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard conditions.

- Degradation Products : Isolate and characterize by LC-MS or NMR .

Data Interpretation : Report degradation rates, activation energy, and mechanistic insights (e.g., hydrolysis vs. oxidation pathways) .

Advanced: How can computational chemistry enhance the study of this compound’s reactivity?

Computational methods predict electronic properties, reaction mechanisms, and intermolecular interactions.

Q. Methodology :

Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies.

Validation : Compare computational results with experimental data (e.g., XRD for crystal structure, kinetic assays for reaction rates). Use software like Gaussian or GROMACS and cite parameter sets (e.g., B3LYP/6-31G*) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Q. Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms molecular structure.

- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- Mass Spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Interpretation Guidelines :

- Assign all peaks and compare with reference spectra.

- Address splitting patterns in NMR (e.g., coupling constants for stereochemistry).

- Report detection limits and signal-to-noise ratios for trace impurities .

Advanced: How should researchers design a mixed-methods study to investigate this compound’s biological activity?

Combine quantitative (e.g., enzyme inhibition assays) and qualitative (e.g., cellular imaging) approaches.

Q. Design Steps :

Hypothesis Framing : Link chemical structure to hypothesized bioactivity (e.g., protease inhibition).

Quantitative Phase :

- Conduct dose-response assays (IC₅₀/EC₅₀ determination).

- Use statistical models (ANOVA, regression) to analyze efficacy.

Qualitative Phase :

- Perform fluorescence microscopy to visualize cellular uptake.

- Apply thematic analysis to categorize mechanistic insights.

Integration : Triangulate data to explain discrepancies (e.g., high in vitro activity but low cellular uptake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.